molecular formula C12H21N3O B1375336 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine CAS No. 1238877-84-3

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine

Cat. No. B1375336
M. Wt: 223.31 g/mol
InChI Key: QNVCHLXGFGAZHJ-UHFFFAOYSA-N
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Patent
US08912176B2

Procedure details

To a stirred solution of benzyl 3-[(4-cyclobutylpiperazin-1-yl)carbonyl]azetidine-1-carboxylate (130 mg, 0.36 mmol) in EtOH (10 mL) was added 10% Pd/C (13 mg, 10% wt/wt). The flask was evacuated and the vacuum purged with N2 gas. The flask was evacuated again and the vacuum purged with H2 gas. After 16 hours the reaction mixture was filtered through Celite® and charged with 10% Pd/C (13 mg, 10% wt/wt). The flask was evacuated and the vacuum purged with N2 gas. The flask was evacuated again and the vacuum purged with H2 gas. After 23 hours, the reaction mixture was filtered through Celite® and the filtrate concentrated at reduced pressure to give the final compound (60 mg, 74%) which was used without further purification.
Name
benzyl 3-[(4-cyclobutylpiperazin-1-yl)carbonyl]azetidine-1-carboxylate
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mg
Type
catalyst
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:5]2[CH2:10][CH2:9][N:8]([C:11]([CH:13]3[CH2:16][N:15](C(OCC4C=CC=CC=4)=O)[CH2:14]3)=[O:12])[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1>CCO.[Pd]>[NH:15]1[CH2:14][CH:13]([C:11]([N:8]2[CH2:9][CH2:10][N:5]([CH:1]3[CH2:2][CH2:3][CH2:4]3)[CH2:6][CH2:7]2)=[O:12])[CH2:16]1

Inputs

Step One
Name
benzyl 3-[(4-cyclobutylpiperazin-1-yl)carbonyl]azetidine-1-carboxylate
Quantity
130 mg
Type
reactant
Smiles
C1(CCC1)N1CCN(CC1)C(=O)C1CN(C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
13 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
the vacuum purged with N2 gas
CUSTOM
Type
CUSTOM
Details
The flask was evacuated again
CUSTOM
Type
CUSTOM
Details
the vacuum purged with H2 gas
FILTRATION
Type
FILTRATION
Details
After 16 hours the reaction mixture was filtered through Celite®
Duration
16 h
ADDITION
Type
ADDITION
Details
charged with 10% Pd/C (13 mg, 10% wt/wt)
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
the vacuum purged with N2 gas
CUSTOM
Type
CUSTOM
Details
The flask was evacuated again
CUSTOM
Type
CUSTOM
Details
the vacuum purged with H2 gas
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
N1CC(C1)C(=O)N1CCN(CC1)C1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.